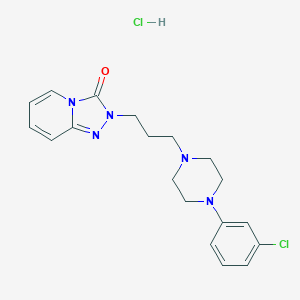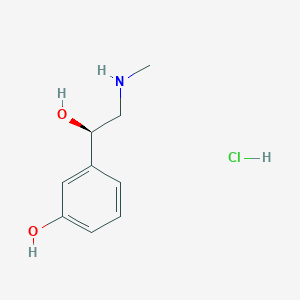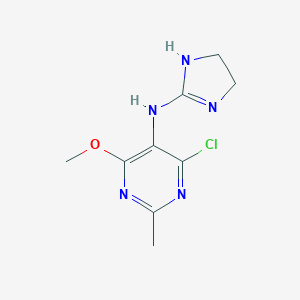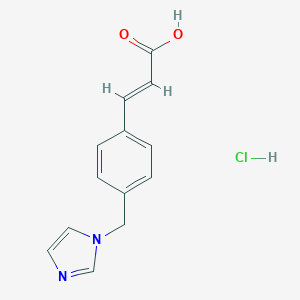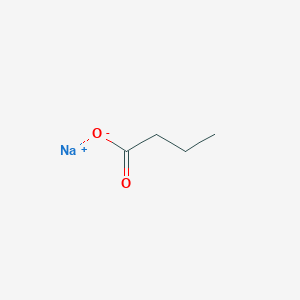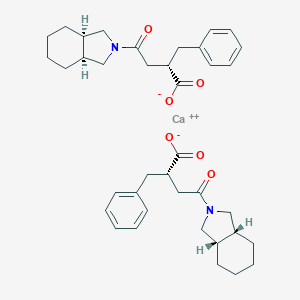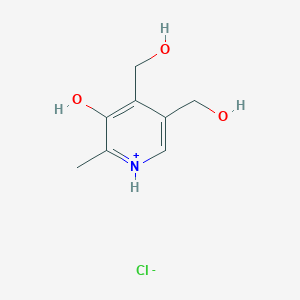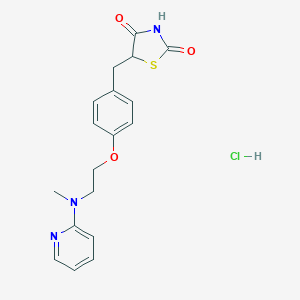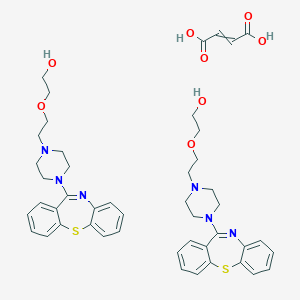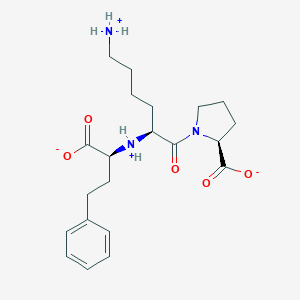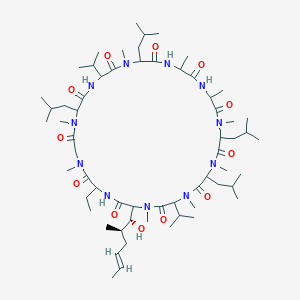
Cyclosporine
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Cyclosporin is a calcineurin inhibitor . Its primary target is the receptor cyclophilin-1 inside cells . Cyclophilin-1 is a cytosolic protein found in lymphocytes, especially T cells . The interaction between cyclosporin and cyclophilin-1 is crucial for the immunosuppressive properties of cyclosporin .
Mode of Action
Cyclosporin binds to cyclophilin-1, forming a complex known as cyclosporin-cyclophilin . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . This inhibition prevents T cell activation, particularly blocking the transcription of interleukin-2 and several other cytokines .
Biochemical Pathways
The inhibition of calcineurin by the cyclosporin-cyclophilin complex affects the calcineurin-NF-AT pathway . This pathway is crucial for the adaptive immune response, as it regulates the production of interleukin-2, a cytokine that promotes the growth and differentiation of T cells into effector and memory T cells . By inhibiting this pathway, cyclosporin suppresses the immune response .
Pharmacokinetics
Cyclosporin is mainly absorbed in the intestine . Its absorption is highly variable, with a peak bioavailability of 30% sometimes occurring 1-8 hours after administration . The absorption of cyclosporin from the gastrointestinal tract is incomplete, likely due to its high molecular weight and low solubility . It is metabolized in the liver by the CYP3A4 enzyme . The elimination half-life is variable, about 24 hours .
Result of Action
The primary result of cyclosporin’s action is the suppression of the immune response . By inhibiting T cell activation, cyclosporin prevents the production of cytokines that would otherwise stimulate an immune response . This makes cyclosporin effective as an immunosuppressant, used in organ and bone marrow transplants to prevent rejection . It is also used to treat various inflammatory and autoimmune conditions .
Action Environment
The action of cyclosporin can be influenced by various environmental factors. For instance, the bioavailability of orally administered cyclosporin can be affected by food and drug interactions . Additionally, the effectiveness of cyclosporin can be influenced by the patient’s health status, such as liver function, as it is metabolized in the liver . The development of novel formulations like microemulsion and self-emulsifying systems has been explored to overcome these constraints and improve the delivery of cyclosporin .
Applications De Recherche Scientifique
Ciclosporin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying cyclic peptides and their interactions with receptors.
Biology: Ciclosporin is used to investigate the mechanisms of immunosuppression and T-cell activation.
Medicine: It is widely used in organ transplantation to prevent rejection, as well as in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and atopic dermatitis
Analyse Biochimique
Biochemical Properties
These enzymes catalyze the conversion between cis and trans isomers of proline . Cyclosporin’s interaction with cyclophilins inhibits their enzymatic activity, which is crucial for protein folding and function .
Cellular Effects
Cyclosporin’s key effect relies on modulation of T-lymphocyte activity, which explains its role in the prevention of graft rejection . It produces calcium-dependent, specific, reversible inhibition of transcription of interleukin-2 and several other cytokines, most notably in T helper lymphocytes .
Molecular Mechanism
Cyclosporin acts by binding to the cytosolic protein cyclophilin . The complex of cyclosporin and cyclophilin then inhibits calcineurin, which under normal circumstances would stimulate the transcription of interleukin-2 . By inhibiting the production of interleukin-2, cyclosporin prevents the full activation of T-cells and thus exerts its immunosuppressive effect .
Temporal Effects in Laboratory Settings
Cyclosporin has been reformulated to reduce variability in its absorption, leading to fewer post-transplant rejection episodes . Monitoring has mostly utilized the measurement of pre-dose blood levels of the drug .
Dosage Effects in Animal Models
In animal models, the effects of cyclosporin vary with different dosages . For instance, at higher doses, cyclosporin reduced both in-life and microscopic disease severity in a 20-week animal model of uveal melanoma .
Metabolic Pathways
Cyclosporin is metabolized in the intestine and the liver by CYP450 enzymes, predominantly CYP3A4 with contributions from CYP3A5 . It undergoes several metabolic pathways and about 25 different metabolites have been identified .
Transport and Distribution
Cyclosporin is a lipophilic molecule, which allows it to easily penetrate cells via passive diffusion . A considerable proportion of cyclosporin synthetase and D-alanine racemase was detected at the vacuolar membrane .
Subcellular Localization
The product cyclosporin was localized in the fungal vacuole . This subcellular localization could influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Ciclosporin can be obtained naturally by extraction from fungi such as Tolypocladium inflatum, Tolypocladium niveum, Aspergillus terreus, Penicillium fellutanum, and Aspergillus fumigatus . Chemically, it can be synthesized using N-methylated peptides via a series of isonitrile coupling reactions . The industrial production of ciclosporin involves submerged fermentation processes, where the fungus is cultivated in a controlled environment to maximize yield .
Analyse Des Réactions Chimiques
Ciclosporin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ciclosporin can lead to the formation of hydroxylated derivatives .
Comparaison Avec Des Composés Similaires
Ciclosporin is often compared with other immunosuppressive agents such as tacrolimus and rapamycin. While all three compounds inhibit T-cell activation, they do so through different mechanisms. Tacrolimus, like ciclosporin, inhibits calcineurin but binds to a different protein, FKBP-12. Rapamycin, on the other hand, inhibits the mammalian target of rapamycin (mTOR) pathway . These differences highlight the unique mechanism of action of ciclosporin and its specific applications in clinical settings .
Similar compounds include:
- Tacrolimus
- Rapamycin
- Mycophenolate mofetil
Ciclosporin remains a vital compound in both research and clinical practice due to its unique properties and wide range of applications.
Propriétés
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-CGLBZJNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020365 | |
| Record name | Cyclosporin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992), White solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble (NTP, 1992), insoluble, Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether, Sol in chloroform | |
| Record name | SID56422786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cyclosporine is a calcineurin inhibitor that inhibits T cell activation. Its binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin. This complex subsequently inhibits calcineurin, which in turn stops the dephosphorylation as well as the activation of the nuclear factor of activated T cells (NF-AT) that normally cause inflammatory reactions. NF-AT is a transcription factor that promotes the production of cytokines such as IL-2, IL-4, interferon-gamma and TNF-alpha, all of which are involved in the inflammatory process. Specifically, the inhibition of IL-2, which is necessary for T cell activation or proliferation, is believed to be responsible for cyclosporine's immunosuppressive actions. In addition to the above, the inhibition of NF-AT leads to lower levels of other factors associated with T helper cell function and thymocyte development., Cyclosporine suppresses some humoral immunity but is more effective against T cell-dependent immune mechanisms such as those underlying transplant rejection & some forms of autoimmunity. It preferentially inhibits antigen-triggered signal transduction in T lymphocytes, blunting expression of many lymphokines, including /(interleukin-2)/ IL-2, as well as expression of antiapoptotic proteins. Cyclosporine forms a complex with cyclophilin, a cytoplasmic receptor protein present in target cells. This complex binds to calcineurin, inhibiting Ca2+ stimulated dephosphorylation of the cytosolic component of NFAT. When the cytoplasmic component of NFAT is dephosphorylated, it translocates to the nucleus, where it complexes with nuclear components required for complete T-cell activation, including transactivation of IL-2 & other lymphokine genes. Calcineurin enzymatic activity is inhibited following physical interaction with the cyclosporine/cyclophilin complex. This results in the blockade of NFAT dephosphorylation; thus, the cytoplasmic component of NFAT does not enter the nucleus, gene transcription is not activated, & the T lymphocyte fails to respond to specific antigenic stimulation Cyclosporine also increases expression of transforming growth fact /beta/ (TGF-B), a potent inhibitor of IL-2-stimulated T-cell proliferation & generation of cytotoxic T lymphocytes (CTL)., The exact mechanism of action is unknown but seems to be related to the inhibition of production and release of interleukin-2, which is a proliferative factor necessary for the induction of cytotoxic T lymphocytes in response to alloantigenic challenge, and which plays a major role in both cellular and humoral immune responses. Cyclosporine does not affect the nonspecific defense system of the most and does not cause significant myelosuppression., The major pharmacodynamic action of cyclosporin within T cells is calcineurin inhibition. The complex cyclophilin-cyclosporin competitively binds to the Ca(2+)- & calmodulin-dependent phosphatase calcineurin which then inhibits downstream dephosphorylation & activation of NFAT(transcription factor). The greatest calcineurin inhibition is seen 1-2 hr after admin of Neoral in parallel to the highest blood concn., Treatment of patients after organ transplantation with the immunosuppressive drug cyclosporin A (CsA) is often accompanied by impaired glucose tolerance, thus promoting the development of diabetes mellitus. ... /The authors/ show that 2-5 microM CsA diminishes glucose-induced insulin secretion of isolated mouse pancreatic islets in vitro by inhibiting glucose-stimulated oscillations of the cytoplasmic free-Ca(2+) concn [Ca(2+)](c). This effect is not due to an inhibition of calcineurin, which mediates the immunosuppressive effect of CsA, because other calcineurin inhibitors, deltamethrin & tacrolimus, did not affect the oscillations in [Ca(2+)](c) of the B-cells. The CsA-induced decr in [Ca(2+)](c) to basal values was not caused by a direct inhibition of L-type Ca(2+) channels. CsA is known to be a potent inhibitor of the mitochondrial permeability transition pore (PTP), which ... /the authors/ recently suggested to be involved in the regulation of oscillations. Consequently, CsA also inhibited the oscillations of the cell membrane potential, & it is shown that these effects could not be ascribed to cellular ATP depletion. However, the mitochondrial membrane potential Delta Psi was affected by CsA by inhibiting the oscillations in Delta Psi. ... The observed reduction in [Ca(2+)](c) could be counteracted by the K(+)(ATP) channel blocker tolbutamide, indicating that the stimulus-secretion coupling was interrupted before the closure of K(+)(ATP) channels. It is concluded that CsA alters B-cell function by inhibiting the mitochondrial PTP. This terminates the oscillatory activity that is indispensable for adequate insulin secretion. Thus, CsA acts on different targets to induce the immunosuppressive & the diabetogenic effect., CsA increases CTGF, collagen I, & collagen III mRNA expressions in the heart. The induction of CTGF gene is mediated, at least in part, by angiotensin II. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Forms white prismatic crystals from acetone | |
CAS No. |
59865-13-3 | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059865133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclosporin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclosporin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSPORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83HN0GTJ6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
298 to 304 °F (NTP, 1992), 148-151 °C | |
| Record name | CYCLOSPORIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20076 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclosporine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSPORIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6881 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cyclosporin A?
A1: Cyclosporin A exerts its immunosuppressive effects by inhibiting the activity of calcineurin, a calcium/calmodulin-dependent protein phosphatase. [, , ] It achieves this by first binding to cyclophilin A, forming a complex that then binds to and inhibits calcineurin. [, , ] This inhibition disrupts the activation of nuclear factor of activated T-cells (NFAT), a transcription factor essential for the transcription of interleukin-2 (IL-2) and other cytokines involved in T-cell activation and proliferation. [, , ]
Q2: How does Cyclosporin A impact the immune system beyond T-cell inhibition?
A2: While primarily known for its T-cell suppressive activity, Cyclosporin A also exhibits inhibitory effects on other immune cells, including B lymphocytes, granulocytes, and macrophages. [, ] It can also influence cytokine production beyond IL-2, impacting the delicate balance of the immune response. [, , ]
Q3: What are some of the structural analogs of Cyclosporin A, and how do their structures differ?
A3: Numerous structural analogs of Cyclosporin A exist, including Cyclosporins B through Z. [, ] These analogs often differ in the amino acid at position 2 of the cyclic peptide structure. For instance, Cyclosporin A contains α-aminobutyric acid at this position, while Cyclosporin B has alanine. [, ] Other variations include N-demethylation at specific amino acid residues, as seen in Cyclosporins E and I, and modifications in stereochemistry, like the presence of N-methyl-D-valine at position 11 in Cyclosporin H. [, ]
Q4: How do the structural differences between Cyclosporin analogs translate to variations in their biological activity?
A4: Modifications in the amino acid sequence of Cyclosporin analogs can lead to significant differences in their immunosuppressive and antifungal activities. [, ] For example, certain structural features like the presence of specific N-methylated amino acids, particularly (4R)-[(E)-2-Butenyl]-4,N-dimethyl-L-threonine (MeBmt), α-aminobutyric acid (Abu), Sarcosine (Sar), and N-Methylvaline (MeVal) at specific positions, are crucial for the immunosuppressive activity of Cyclosporin A. [] Replacing or modifying these residues can alter the molecule's binding affinity for cyclophilin A and subsequently affect its ability to inhibit calcineurin. [, ]
Q5: Has the impact of N-methylation on the fragmentation of Cyclosporin analogs been investigated?
A5: Yes, studies have explored the effect of N-demethylation at various amino acid residues in Cyclosporin analogs on their fragmentation patterns during collisionally induced dissociation (CID) in ion trap mass spectrometry. [] This research revealed that N-demethylation could significantly alter the fragmentation pathways and product ion mass spectra, offering valuable insights into the structure-fragmentation relationships in these cyclic peptides. []
Q6: How is the bioavailability of Cyclosporin A impacted by its formulation?
A6: Cyclosporin A exhibits variable and often low oral bioavailability, ranging from 0% to 49.1%. [] To address this challenge, formulations like microemulsions, specifically Neoral®, have been developed to enhance its absorption and bioavailability. [, ] These formulations encapsulate the drug in lipid droplets, facilitating its transport across the intestinal membrane and improving its uptake into the bloodstream. [, ]
Q7: What preclinical models have been utilized to study the effects of Cyclosporin A on the GH-IGF-IGFBP system?
A7: Researchers have employed adjuvant-induced arthritis rat models to investigate the effects of Cyclosporin A on the growth hormone (GH) - insulin-like growth factor (IGF) - IGF binding protein (IGFBP) system. [] These studies revealed that Cyclosporin A could counteract the arthritis-induced decrease in circulating GH and IGF-I levels and normalize the elevated IGFBP levels observed in this disease model. []
Q8: Are there any documented interactions between Cyclosporin A and other medications?
A8: Yes, Cyclosporin A is known to interact with various medications. Notably, certain macrolide antibiotics, including erythromycin and josamycin, can inhibit the cytochrome P-450 enzymes responsible for Cyclosporin A metabolism, leading to increased blood levels and potential toxicity. []
Q9: What are some of the adverse effects associated with Cyclosporin A therapy?
A9: While an effective immunosuppressant, Cyclosporin A is associated with a range of potential adverse effects. These include nephrotoxicity, hypertension, hyperglycemia, hirsutism, gingival hyperplasia, and an increased risk of infections. [, , , , , , ] The severity and occurrence of these side effects can vary depending on factors like dosage, duration of treatment, and individual patient susceptibility. [, , , , , , ]
Q10: What analytical techniques are commonly employed for the quantification of Cyclosporin A in biological samples?
A10: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cyclosporin A in blood or plasma samples. [, , ] This method often utilizes a reverse-phase C18 column for separation and UV detection at a specific wavelength, typically around 210 nm, for quantification. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



